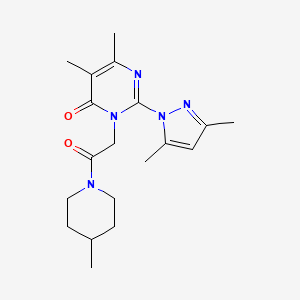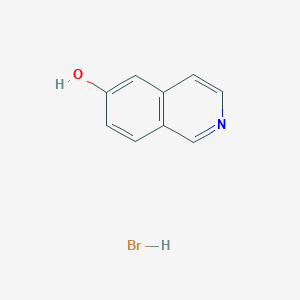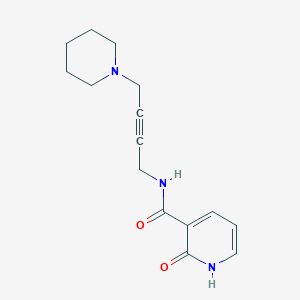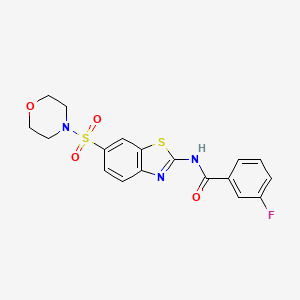
2-(3,5-dimethyl-1H-pyrazol-1-yl)-5,6-dimethyl-3-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)pyrimidin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,5-dimethyl-1H-pyrazol-1-yl)-5,6-dimethyl-3-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C19H27N5O2 and its molecular weight is 357.458. The purity is usually 95%.
BenchChem offers high-quality 2-(3,5-dimethyl-1H-pyrazol-1-yl)-5,6-dimethyl-3-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)pyrimidin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3,5-dimethyl-1H-pyrazol-1-yl)-5,6-dimethyl-3-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)pyrimidin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Insecticidal and Antimicrobial Applications
Insecticidal and Antibacterial Potential : This compound and related derivatives have been synthesized and evaluated for their insecticidal activity against Pseudococcidae insects and antibacterial potential against selected microorganisms. The relationship between structure and biological activity was a key focus of this study (Deohate & Palaspagar, 2020).
Anticancer and Anti-5-lipoxygenase Agents : Novel series of pyrazolopyrimidines, closely related to the compound , were synthesized and screened for cytotoxic and 5-lipoxygenase inhibition activities. The study aimed at understanding the structure-activity relationship (SAR) of these compounds (Rahmouni et al., 2016).
Synthesis and Characterization
Synthesis of Pyrimidine Derivatives : Research has been conducted on the synthesis of new pyrimidine derivatives, analyzing their structure through various spectroscopic methods. These studies are crucial for understanding the compound’s properties and potential applications (El-Essawy, 2010).
Isoxazolines and Isoxazoles Synthesis : The compound and its derivatives have been used in the synthesis of novel isoxazolines and isoxazoles, contributing to the field of heterocyclic chemistry (Rahmouni et al., 2014).
Complex Formation and Stability
- Complex Formation with Phenols : Studies have shown that this compound forms complexes with phenols, which are stable at high temperatures. This property could be leveraged in various chemical applications (Erkin et al., 2017).
Antitumor Applications
- Antitumor Activity : Certain derivatives of the compound have been synthesized and tested for their antitumor activity, particularly against the MCF-7 human breast adenocarcinoma cell line. This research indicates potential applications in cancer treatment (Abdellatif et al., 2014).
Antimicrobial Activity
Novel Antimicrobial Agents : The compound's derivatives have been investigated for their antimicrobial activity, showing promise as new antimicrobial agents against various bacterial and fungal strains (Hafez et al., 2016).
Antibacterial and Antifungal Agents : Another study focused on the synthesis of novel compounds with pyrimidinyl and pyrazolyl moieties, evaluating their efficacy as antibacterial and antifungal agents (Kamal et al., 2015).
Sulfonamido Moiety Containing Compounds : Research has been conducted on synthesizing new heterocyclic compounds containing a sulfonamido moiety, including the compound , to explore their potential as antibacterial agents (Azab et al., 2013).
Eigenschaften
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)-5,6-dimethyl-3-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N5O2/c1-12-6-8-22(9-7-12)17(25)11-23-18(26)15(4)16(5)20-19(23)24-14(3)10-13(2)21-24/h10,12H,6-9,11H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLXJHCVIIHUPJO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CN2C(=O)C(=C(N=C2N3C(=CC(=N3)C)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-dimethyl-1H-pyrazol-1-yl)-5,6-dimethyl-3-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)pyrimidin-4(3H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 3-(4-bromo-2-fluorophenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate](/img/structure/B2377942.png)
![[1-(2,4-Difluorophenyl)cyclopropyl]methanamine](/img/structure/B2377945.png)

![2-[(4-Chlorophenyl)sulfonyl]-1,1-diphenyl-1-ethanol](/img/structure/B2377949.png)
![7-chloro-2-(((6-(3-methyl-4,5,6,7-tetrahydro-1H-indazol-1-yl)pyrimidin-4-yl)thio)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2377951.png)


![diethyl 2-{[4-(1H-imidazol-1-yl)phenyl]methylene}malonate](/img/structure/B2377957.png)



![2-(3-cyclohexyl-2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2377961.png)

![4-methyl-N-(2-(6-((3-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzenesulfonamide](/img/structure/B2377963.png)